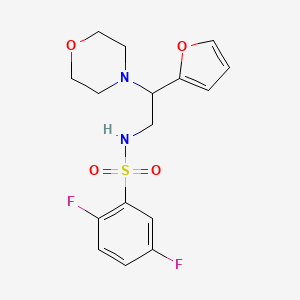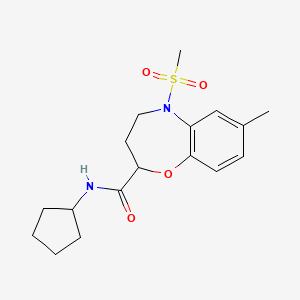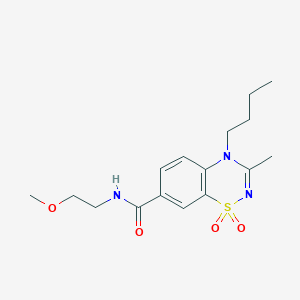
2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Introduction of the morpholinoethyl group: This step involves the reaction of the furan-2-yl intermediate with morpholine and an appropriate alkylating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
- 2,4-Difluoro-N-(2-propynyl)benzamide
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline
Comparison:
- 2,4-Difluoro-N-(2-propynyl)benzamide: This compound differs in the substitution pattern on the benzene ring and the presence of a propynyl group instead of a morpholinoethyl group.
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline: This compound has a phenylmethyl group instead of a morpholinoethyl group, which may affect its chemical reactivity and biological activity.
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline: This compound lacks the morpholine ring, which could influence its solubility and interaction with biological targets.
The unique combination of the furan, morpholine, and sulfonamide moieties in 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H18F2N2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2,5-difluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O4S/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14,19H,5-6,8-9,11H2 |
Clave InChI |
YIJTUIBCDBWQPI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B11251593.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B11251618.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11251620.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11251624.png)
![2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11251626.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide](/img/structure/B11251627.png)
![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251650.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B11251652.png)

